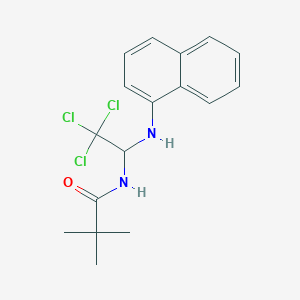

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” is a chemical compound with the linear formula C15H15Cl3N2O . It has a molecular weight of 345.659 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

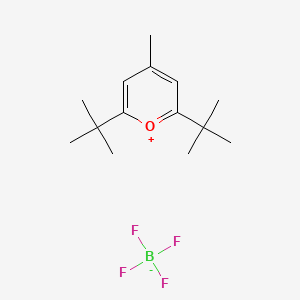

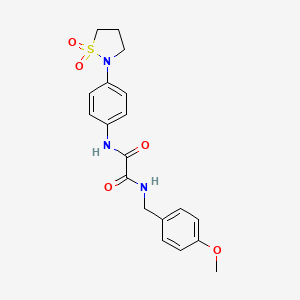

Molecular Structure Analysis

The molecular structure of “N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” is represented by the linear formula C15H15Cl3N2O . The compound has a molecular weight of 345.659 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” are represented by its linear formula C15H15Cl3N2O and its molecular weight of 345.659 .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

Efficient synthetic routes have led to the development of core-trisubstituted naphthalene diimides (NDIs) with significant fluorescence quantum yields, influenced by the nature of substituents. These NDIs exhibit up to 70% fluorescence quantum yields, demonstrating their potential in applications requiring high fluorescence efficiency, such as in fluorescent core-trisubstituted naphthalene diimide dyes (Röger, Ahmed, & Würthner, 2007).

Fluorescence Derivatisation of Amino Acids

The compound has been explored as a fluorescent derivatising reagent, coupling to amino groups of various amino acids. This results in derivatives that are strongly fluorescent and suitable for biological assays, revealing its applicability in fluorescence derivatisation of amino acids and potentially in biomedical research (Frade et al., 2007).

Characterization and Crystal Structure

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, provide insights into their crystal structure and molecular conformation. This contributes to the understanding of the compound's structural properties, potentially influencing its application in materials science (Özer et al., 2009).

Tripodal Fluororeceptors for Cations

Tripodal receptors synthesized with naphthalene diimide derivatives demonstrate sensitivity to metal ions like Fe(II), showing the potential for applications in sensing and fluorescence studies. These receptors' ability to quench fluorescence selectively could be crucial for developing sensors and diagnostic tools (Obali et al., 2019).

Ligand Components and Semiconductor Applications

The compound's derivatisation has been explored for creating ligand components that promote lower energy electronic absorption in metal complexes. Its utility in anchoring ligands to semiconductor surfaces presents significant implications for solar cell technology and artificial photosynthesis (Zong, Zhou, & Thummel, 2008).

Chemosensors for Transition Metal Ions

Naphthoquinone-based chemosensors, including derivatives of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide, have shown remarkable selectivity towards Cu2+ ions. This specificity is crucial for developing highly sensitive and selective sensors for monitoring transition metal ions in various environments (Gosavi-Mirkute et al., 2017).

Photoinitiators under LEDs

Derivatives of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide have been used as one-component free radical photoinitiators under LED irradiation. This application demonstrates the compound's potential in photopolymerization processes, contributing to advancements in materials science and 3D printing technologies (Zhang et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl3N2O/c1-16(2,3)15(23)22-14(17(18,19)20)21-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14,21H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXPYEPMMBWCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)

![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)

![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)

![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)

![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)